molecular formula C14H15NO B1312478 4-(4-Ethylphenoxy)aniline CAS No. 41295-21-0

4-(4-Ethylphenoxy)aniline

Cat. No. B1312478
CAS RN: 41295-21-0
M. Wt: 213.27 g/mol
InChI Key: HSZDEKXXWFNXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO . It has an average mass of 213.275 Da and a monoisotopic mass of 213.115356 Da .


Molecular Structure Analysis

The molecular structure of 4-(4-Ethylphenoxy)aniline consists of a benzene ring attached to an amine group and an ethylphenoxy group . It has two hydrogen bond acceptors, two hydrogen bond donors, and three freely rotating bonds .


Physical And Chemical Properties Analysis

4-(4-Ethylphenoxy)aniline has a density of 1.1±0.1 g/cm3, a boiling point of 345.5±35.0 °C at 760 mmHg, and a flash point of 164.8±19.2 °C . It has a molar refractivity of 66.5±0.3 cm3, a polar surface area of 35 Å2, and a molar volume of 195.1±3.0 cm3 .

Scientific Research Applications

Electrochemical Synthesis and Applications

Electrochemical synthesis of novel polymers based on aniline derivatives has been explored for their potential applications in dye-sensitized solar cells. A study demonstrated that polymers synthesized from aniline derivatives, when combined with graphene, exhibit enhanced energy conversion efficiency compared to traditional platinum counter electrodes, indicating their potential in photovoltaic applications (Shahhosseini et al., 2016).

Environmental Remediation

The degradation of aniline and its derivatives in aqueous solutions through ultrasonic irradiation has been investigated. The study indicates that the degradation process is influenced by the pH of the solution, showcasing the importance of physical properties and charge of molecules in the sonochemical degradation of chemical contaminants. This suggests potential applications in the treatment of water contaminated with aniline derivatives (Jiang et al., 2002).

Spectroscopic and Theoretical Studies

Research into the vibrational, geometrical, and electronic properties of substituted N-phenoxyethylanilines through infrared spectroscopy and theoretical calculations has provided insights into their molecular behavior. These studies have implications for the design and synthesis of materials with specific electronic or photonic properties (Finazzi et al., 2003).

Catalytic Applications

Studies have also explored the use of aniline derivatives in catalysis. For example, superparamagnetic Fe3O4 nanoparticles have been used as catalysts for the oxidation of phenolic and aniline compounds, highlighting their potential in environmental remediation and the chemical industry (Zhang et al., 2009).

Sensor Development

The development of sensors for detecting biomarkers in human urine has utilized metal-organic frameworks modified with aniline derivatives. Such sensors offer high sensitivity and selectivity for biomarkers like 4-Aminophenol, which is significant for monitoring exposure to harmful substances (Jin & Yan, 2021).

properties

IUPAC Name

4-(4-ethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-11-3-7-13(8-4-11)16-14-9-5-12(15)6-10-14/h3-10H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZDEKXXWFNXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427969
Record name 4-(4-ethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylphenoxy)aniline

CAS RN

41295-21-0
Record name 4-(4-ethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.